7-Benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic derivative of theophylline, a naturally occurring purine alkaloid. [ [], [] ] Theophylline belongs to the methylxanthine class of compounds, known for their diverse biological activities. [ [] ] 7-Benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been investigated for its potential cardiovascular effects, specifically its antiarrhythmic and hypotensive properties. [ [] ]
7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic derivative of the naturally occurring purine alkaloid theophylline. This compound belongs to the methylxanthine class, which is known for its diverse biological activities, particularly in the cardiovascular system. The compound has been investigated for its potential antiarrhythmic and hypotensive effects, indicating possible therapeutic applications in cardiovascular diseases.
The synthesis of 7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions that may include:
These steps may involve various reagents and catalysts to facilitate the reactions and improve yields.
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor progress and confirm product identity .
The molecular structure of 7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione features a planar purine ring system with specific substituents:
This configuration contributes to its biological activity by influencing how the molecule interacts with biological targets .
Key structural data include:
7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions typical for purine derivatives:
These reactions are significant for understanding its stability and reactivity in biological systems .
The reactivity of this compound can be influenced by environmental factors such as pH and temperature. Spectroscopic methods are essential for tracking these reactions and identifying products formed during experiments .
Studies indicate that this compound could modulate heart rate and blood pressure through its receptor interactions, suggesting potential applications in treating conditions like hypertension or arrhythmias.
Some notable physical properties include:
Chemical properties include:
Relevant analyses such as melting point determination and solubility tests are essential for characterizing this compound further .
7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has potential applications in various scientific fields:
This compound's unique properties make it an interesting candidate for further research into therapeutic agents targeting cardiovascular diseases .
The compound belongs to the N-benzylated xanthine family, characterized by systematic modifications at two key positions on the purine-2,6-dione scaffold. Its core structure retains the classic 1,3-dimethylxanthine configuration observed in foundational xanthines like theobromine (3,7-dimethylxanthine) and paraxanthine (1,7-dimethylxanthine), but incorporates significant steric and electronic enhancements through targeted substitutions [3] [7] [10]. The purine ring system itself is planar due to sp²-hybridized atoms, providing a rigid framework for intermolecular interactions with biological targets. This planarity facilitates π-stacking interactions crucial for binding to enzyme active sites or protein domains [3].
The defining structural features include:
These structural modifications position the compound within a specialized subclass of xanthine derivatives designed for enhanced target specificity. Compared to early-generation xanthines like pentoxifylline (3,7-dimethyl-1-(5-oxohexyl)xanthine), which possesses a flexible alkyl chain at N-1, this compound's dual benzylation creates a more rigid, hydrophobic molecular architecture [3]. This rigidity is postulated to confer selective binding to specific protein domains involved in inflammatory signaling pathways. The benzyl groups adopt conformations perpendicular to the purine plane, creating a distinctive three-dimensional profile that influences both receptor recognition and pharmacokinetic properties [4].
Compound Name | N-1 Substituent | N-3 Substituent | N-7 Substituent | C-8 Substituent | Biological Profile | |
---|---|---|---|---|---|---|
7-Benzyl-8-(benzylamino)-1,3-dimethylpurine-2,6-dione | Methyl | Methyl | Benzyl | Benzylamino | NF-κB pathway modulation, Antioxidant | [1] [3] |
KMUP-1 (Reference compound) | Methyl | Methyl | -CH₂CH₂N(CH₃)₂ | =O | Phosphodiesterase inhibition, Anti-inflammatory | [3] |
Pentoxifylline | -CH₂CH₂CO₂C₅H₁₁ | Methyl | Methyl | H | PDE inhibition, Hemorheologic agent | [3] |
Caffeine | Methyl | Methyl | Methyl | H | CNS stimulant, Adenosine antagonist | [3] |
7-Benzyl-8-((3-hydroxypropyl)amino)-1,3-dimethylxanthine | Methyl | Methyl | Benzyl | -NHCH₂CH₂CH₂OH | Antioxidant, Structural analog |
The structural evolution evident in this compound reflects medicinal chemistry's shift toward target-specific modifications. While early xanthines like caffeine and theobromine exhibited broad physiological effects through non-selective phosphodiesterase inhibition and adenosine receptor antagonism, the dual benzylation strategy represents a refinement aimed at precise molecular targeting. The benzylamino group at C-8 is particularly noteworthy as it replaces the carbonyl oxygen present in many natural xanthines, fundamentally altering hydrogen-bonding patterns and creating potential for novel interactions with amino acid residues in enzyme binding pockets [3] [4]. This modification is hypothesized to enhance binding to kinases and transcription factors involved in inflammatory cascades, particularly those regulating NF-κB activation and oxidative stress responses [3].
The development of 7-benzyl-8-(benzylamino)-1,3-dimethylpurine-2,6-dione represents a strategic evolution within xanthine-based medicinal chemistry that began with naturally occurring methylxanthines and progressed through generations of synthetically modified analogs. The historical trajectory commenced with the isolation and characterization of caffeine, theobromine, and theophylline from natural sources in the 19th century. These early xanthines demonstrated vasodilatory, bronchodilatory, and diuretic effects but suffered from non-selective pharmacology and narrow therapeutic indices [3] [10]. Mid-20th century efforts focused on alkyl chain modifications, yielding first-generation synthetic xanthines like pentoxifylline (developed in the 1970s) which incorporated a hexylcarboxylic acid chain at N-1 to enhance hemorheological activity through non-selective phosphodiesterase (PDE) inhibition [3].
The 1980s-1990s witnessed a paradigm shift toward N-7 benzylated xanthines when medicinal chemists observed that benzyl substitution at N-7 dramatically altered bioactivity profiles. This era produced compounds like 7-benzyl-1,3-dimethylxanthine, which demonstrated significantly higher PDE4 selectivity than earlier alkyl-xanthines [3]. The rationale for benzylation stemmed from molecular modeling studies suggesting that the benzyl group's aromatic ring could occupy hydrophobic pockets in PDE isoenzymes that alkyl chains could not effectively engage. During this period, high-throughput screening (HTS) campaigns identified several 7-benzylxanthine derivatives as hits against emerging targets including protein kinases and phosphodiesterases [3] [6].
The strategic incorporation of C-8 modifications emerged as a key innovation in the early 2000s. Researchers discovered that electrophilic substitution at C-8, particularly with nitrogen-containing groups, could enhance interactions with inflammatory pathway targets beyond PDEs. This insight led to the synthesis of 8-amino and 8-hydrazino xanthine derivatives, including the subject compound [3]. Its specific design drew inspiration from KMUP-1 (a known xanthine-based chemoprotective agent with anti-inflammatory properties) but incorporated dual benzyl groups to enhance lipophilicity and target affinity [3] . The benzylamino moiety at C-8 was strategically selected to mimic structural features of known NF-κB inhibitors while maintaining the hydrogen-bonding capacity critical for interacting with kinase catalytic domains [3].
Era | Representative Compounds | Structural Features | Primary Therapeutic Indication | Significance | |
---|---|---|---|---|---|
19th-early 20th c. | Caffeine, Theobromine, Theophylline | Minimal methylation (1,3,7-) | Asthma, CNS stimulation | Natural product foundation | |
1970s-1980s | Pentoxifylline, Propentofylline | Alkyl chains at N-1/N-7 | Peripheral vascular disease, Cerebrovascular disorders | First-gen synthetic PDE inhibitors | |
1990s-2000s | 7-Benzylxanthines, KMUP-1 | Benzyl at N-7, Aminoalkyl at C-8 | Anti-inflammatory, Antioxidant | Target selectivity refinement | |
2000s-present | 7-Benzyl-8-(benzylamino)-1,3-dimethylxanthine | Dual benzyl (N-7 and C-8) | Liver injury (investigational) | Multi-targeted anti-inflammatory/antioxidant | [3] |
The compound's synthesis pathway exemplifies modern purine chemistry approaches. The synthetic route typically begins with 1,3-dimethylxanthine (1a), which undergoes N-7 benzylation using benzyl chloride in dimethylformamide with potassium carbonate as base to yield 7-benzyl-1,3-dimethylxanthine (1b) [3]. Subsequent regioselective bromination at C-8 with N-bromosuccinimide (NBS) provides the key intermediate 8-bromo-7-benzyl-1,3-dimethylxanthine (1c). The critical C-8 benzylamino group is then installed via nucleophilic displacement using benzylamine, often under elevated temperatures or microwave irradiation to overcome the electron deficiency at C-8 [3] [4]. This methodology allows efficient production of the target molecule for biological evaluation.
Chemically, this compound occupies a significant position within rare chemical collections supplied by specialty manufacturers like Sigma-Aldrich (Catalog #: L112801) for early-stage drug discovery [2]. Its commercial availability, despite the absence of comprehensive analytical data sheets, underscores its research significance as a chemical probe for investigating purinergic signaling pathways and inflammation mechanisms. Current research focuses on its potential to modulate oxidative stress and inflammation in liver injury models, positioning it within contemporary explorations of hypoxia-inducible factor (HIF) and nuclear factor kappa-B (NF-κB) pathway regulators [3]. Unlike earlier xanthine drugs with well-established clinical applications, this derivative remains an investigational tool for validating novel molecular targets in fibrotic and inflammatory conditions.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0